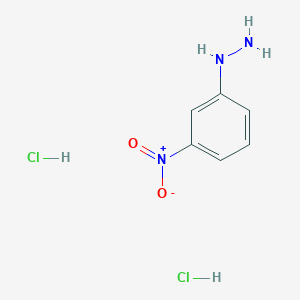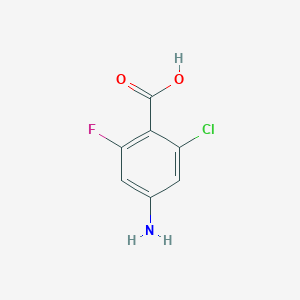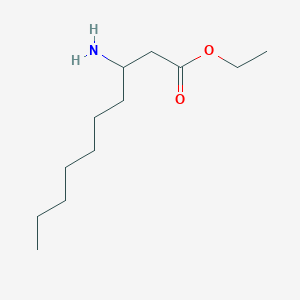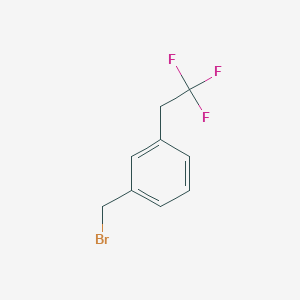
1-(Bromomethyl)-3-(2,2,2-trifluoroethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-3-(2,2,2-trifluoroethyl)benzene is an organic compound characterized by the presence of a bromomethyl group and a trifluoroethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-3-(2,2,2-trifluoroethyl)benzene typically involves the bromination of 3-(2,2,2-trifluoroethyl)toluene. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the substitution of a hydrogen atom on the methyl group with a bromine atom.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-3-(2,2,2-trifluoroethyl)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of 3-(2,2,2-trifluoroethyl)toluene.
Scientific Research Applications
1-(Bromomethyl)-3-(2,2,2-trifluoroethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, especially those containing trifluoromethyl groups which are important in medicinal chemistry.
Biology: Potential use in the development of bioactive compounds due to its ability to undergo various chemical modifications.
Medicine: Exploration of its derivatives for pharmaceutical applications, including potential drug candidates with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-3-(2,2,2-trifluoroethyl)benzene involves its ability to participate in radical and nucleophilic substitution reactions. The bromomethyl group is particularly reactive, allowing for the introduction of various functional groups. The trifluoroethyl group imparts unique electronic properties, influencing the reactivity and stability of the compound. Molecular targets and pathways involved in its action depend on the specific chemical transformations it undergoes.
Comparison with Similar Compounds
- 1-(Bromomethyl)-4-(2,2,2-trifluoroethyl)benzene
- 1-(Bromomethyl)-2-(2,2,2-trifluoroethyl)benzene
- 1-(Bromomethyl)-3-(trifluoromethyl)benzene
Comparison: 1-(Bromomethyl)-3-(2,2,2-trifluoroethyl)benzene is unique due to the specific positioning of the bromomethyl and trifluoroethyl groups on the benzene ring. This positioning affects its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity towards nucleophiles and oxidizing agents.
Properties
Molecular Formula |
C9H8BrF3 |
|---|---|
Molecular Weight |
253.06 g/mol |
IUPAC Name |
1-(bromomethyl)-3-(2,2,2-trifluoroethyl)benzene |
InChI |
InChI=1S/C9H8BrF3/c10-6-8-3-1-2-7(4-8)5-9(11,12)13/h1-4H,5-6H2 |
InChI Key |
ZMPLMJZLGJSEIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)CBr)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


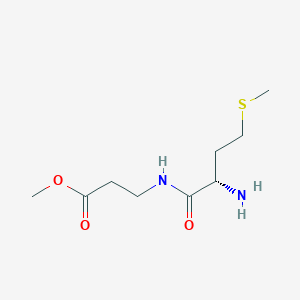
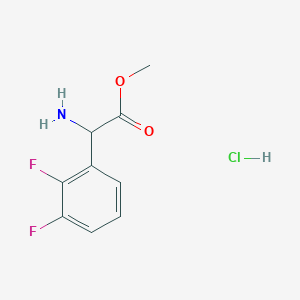
![Methyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13511717.png)
![(1S,2R,10S,11S,12R)-N-(3,4-dimethylphenyl)-10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxamide](/img/structure/B13511723.png)
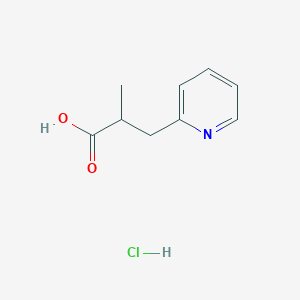
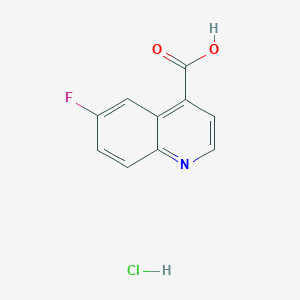
![5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol](/img/structure/B13511732.png)
![2-[2-(Aminomethyl)pyridin-4-yl]acetic acid](/img/structure/B13511735.png)
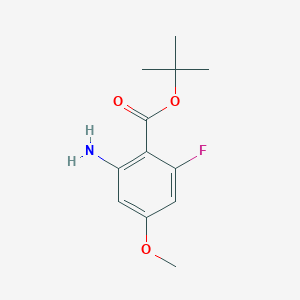
![N-[1-(naphthalen-1-yl)ethyl]cyclopropanamine hydrochloride](/img/structure/B13511753.png)
![5-[(Tert-butoxycarbonylamino)methyl]-2-ethyl-pyrazole-3-carboxylic acid](/img/structure/B13511754.png)
